3-Cycloheptyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
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Overview
Description
3-Cycloheptyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a heterocyclic compound that features a unique fusion of a triazine ring with a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cycloheptyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One efficient method is the ruthenium-catalyzed synthesis, which involves the reaction of alcohols and guanylureas under mild conditions . This process can be extended to 2-guanidinobenzimidazoles to yield the desired triazino[1,2-a]benzimidazole derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Cycloheptyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-Cycloheptyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Cycloheptyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazepines: These compounds share a similar triazine ring structure but differ in their specific substituents and ring fusion patterns.
Benzimidazoles: These compounds have a benzimidazole core but lack the fused triazine ring.
Uniqueness
3-Cycloheptyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is unique due to its specific fusion of a triazine ring with a benzimidazole core, which imparts distinct chemical and biological properties. This fusion allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H22N4 |
---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
3-cycloheptyl-2,4-dihydro-1H-[1,3,5]triazino[1,2-a]benzimidazole |
InChI |
InChI=1S/C16H22N4/c1-2-4-8-13(7-3-1)19-11-17-16-18-14-9-5-6-10-15(14)20(16)12-19/h5-6,9-10,13H,1-4,7-8,11-12H2,(H,17,18) |
InChI Key |
CCGBGAAISAHTSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N2CNC3=NC4=CC=CC=C4N3C2 |
Origin of Product |
United States |
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